molecular formula C8H16N4O2 B14437884 Urea, 3,3'-vinylenebis(1,1-dimethyl- CAS No. 73840-17-2

Urea, 3,3'-vinylenebis(1,1-dimethyl-

Cat. No.: B14437884
CAS No.: 73840-17-2
M. Wt: 200.24 g/mol
InChI Key: BOLVJFYAJXYIKB-AATRIKPKSA-N
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Description

Urea, 3,3’-vinylenebis(1,1-dimethyl-) is a derivative of urea, characterized by the presence of a vinyl group and two dimethyl groups attached to the nitrogen atoms. This compound is part of a broader class of urea derivatives, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 3,3’-vinylenebis(1,1-dimethyl-) typically involves the reaction of dimethylamine with a vinyl-containing isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of urea, 3,3’-vinylenebis(1,1-dimethyl-) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, 3,3’-vinylenebis(1,1-dimethyl-) undergoes several types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, saturated urea compounds, and various substituted urea derivatives. These products have diverse applications in different fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Urea, 3,3’-vinylenebis(1,1-dimethyl-) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of urea, 3,3’-vinylenebis(1,1-dimethyl-) involves its interaction with specific molecular targets and pathways. The vinyl group allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Dimethylurea: A simpler derivative of urea with two methyl groups attached to the nitrogen atoms.

    Methylenebis(dimethylurea): A compound with a methylene bridge connecting two dimethylurea units.

    Hydroxymethyl-dimethylurea: A derivative with a hydroxymethyl group attached to the nitrogen atom.

Uniqueness

Urea, 3,3’-vinylenebis(1,1-dimethyl-) is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring specific chemical functionalities.

Properties

CAS No.

73840-17-2

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

3-[(E)-2-(dimethylcarbamoylamino)ethenyl]-1,1-dimethylurea

InChI

InChI=1S/C8H16N4O2/c1-11(2)7(13)9-5-6-10-8(14)12(3)4/h5-6H,1-4H3,(H,9,13)(H,10,14)/b6-5+

InChI Key

BOLVJFYAJXYIKB-AATRIKPKSA-N

Isomeric SMILES

CN(C)C(=O)N/C=C/NC(=O)N(C)C

Canonical SMILES

CN(C)C(=O)NC=CNC(=O)N(C)C

Origin of Product

United States

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